2-Bromo-3-methylbenzamide
Overview
Description
2-Bromo-3-methylbenzamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
This compound acts as a potent inhibitor of PDE10A . The compound binds to the active site of the enzyme, preventing it from breaking down cyclic nucleotides. This leads to an increase in the concentration of these signaling molecules within the cell, which can affect various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbenzamide can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzoic acid followed by conversion to the corresponding amide. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 2-bromo-3-methylbenzoic acid is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3-methylbenzamide by removing the bromine atom.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom with other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-amino-3-methylbenzamide if ammonia is used.
Reduction: 3-Methylbenzamide.
Oxidation: 2-Bromo-3-methylbenzoic acid.
Scientific Research Applications
2-Bromo-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzamide: Similar structure but with the methyl group at the fourth position.
3-Bromo-2-methylbenzamide: The positions of the bromine and methyl groups are swapped.
2-Chloro-3-methylbenzamide: The bromine atom is replaced with a chlorine atom.
Uniqueness
2-Bromo-3-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNLPFZVSBANLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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